molecular formula C8H4BrFN2O2 B1379539 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile CAS No. 1807211-69-3

2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile

Cat. No.: B1379539
CAS No.: 1807211-69-3
M. Wt: 259.03 g/mol
InChI Key: VLKWBFAPZRQLNG-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile (CAS: AN-3529) is a substituted aromatic nitrile featuring a bromo (Br), fluoro (F), and nitro (NO₂) group on a phenyl ring. Its molecular formula is C₈H₄BrFNO₂, with a molecular weight of 258.03 g/mol. The compound’s structure includes:

  • Bromine at position 5 (meta to the acetonitrile group),
  • Fluorine at position 3 (ortho to the nitro group),
  • Nitro at position 2 (para to the acetonitrile group).

This substitution pattern creates a highly electron-deficient aromatic system, influencing its reactivity and applications in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(5-bromo-3-fluoro-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKWBFAPZRQLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different functional groups replacing the bromine or nitro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the functional groups, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of materials with specific chemical properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key structural analogs differ in substituent positions and functional groups, leading to distinct electronic and steric properties:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile AN-3529 C₈H₄BrFNO₂ Br (5), F (3), NO₂ (2) 258.03 High electron deficiency; nitro enhances electrophilicity
2-(5-Bromo-2-fluorophenyl)acetonitrile 305800-60-6 C₈H₅BrFN Br (5), F (2) 214.04 Lacks nitro group; lower polarity and reactivity
2-(5-Bromo-2-nitrophenyl)acetonitrile 125914-22-9 C₈H₅BrN₂O₂ Br (5), NO₂ (2) 241.04 Absence of fluorine reduces steric hindrance and electronegativity
2-(3-Bromo-4-fluorophenyl)acetonitrile 501420-63-9 C₈H₅BrFN Br (3), F (4) 214.04 Altered substituent positions reduce electron withdrawal compared to nitro
2-(5-Bromo-2-methoxyphenoxy)acetonitrile 1221793-69-6 C₉H₈BrNO₂ Br (5), OCH₃ (2) 242.07 Methoxy group is electron-donating, opposing nitro’s effects

Physicochemical Properties

  • Solubility: The nitro group in this compound increases polarity, reducing solubility in non-polar solvents compared to analogs like 2-(5-Bromo-2-fluorophenyl)acetonitrile.
  • Stability : The electron-withdrawing nitro and fluorine groups enhance thermal stability but may increase sensitivity to reduction reactions.

Biological Activity

2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile, with the CAS number 1807211-69-3, is a compound of increasing interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₈H₄BrFN₂O₂
  • Molecular Weight : 232.03 g/mol
  • Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in halogen bonding and other interactions that modulate enzyme activity or alter receptor signaling pathways .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against key enzymes involved in neurodegenerative diseases. For instance, it has shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical for the treatment of Alzheimer's disease. Comparative studies have revealed the following IC50 values:

CompoundAChE Inhibition IC50 (μM)
This compound3.48
7-Chloro Derivative26.65
7-Fluoro Derivative15.09

This data demonstrates that the bromo derivative possesses superior enzyme inhibition capabilities compared to its chloro and fluoro analogs .

Neuroprotective Effects

In vitro studies have indicated that derivatives of this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. One derivative demonstrated an IC50 value of 0.74 μM against Aβ aggregation, highlighting its potential for neuroprotective applications .

Antioxidant Activity

The compound also exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress associated with neurodegenerative diseases. Antioxidant assays have shown that it can reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stressors .

Case Study 1: Neuroprotection in Alzheimer's Models

A study involving transgenic mouse models of Alzheimer's disease found that administration of a derivative of this compound led to a notable reduction in Aβ plaque formation and improved cognitive function, as assessed by behavioral tests.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of this compound showed effective reduction of ROS levels in cultured neuronal cells exposed to oxidative stressors, suggesting its role in protecting neuronal integrity during oxidative challenges .

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activities of related compounds:

Compound NameAChE Inhibition IC50 (μM)Neuroprotective ActivityAntioxidant Capacity
This compound3.48HighModerate
7-Chloro Derivative26.65ModerateLow
7-Fluoro Derivative15.09LowModerate

This comparison illustrates the unique position of the brominated derivative in terms of biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile
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